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Compound of Interest

Compound Name: DBCO-N-bis(PEG4-acid)

Cat. No.: B13721833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, DBCO-N-
bis(PEG4-acid), a valuable tool in bioconjugation and drug development. We will delve into its

chemical properties, detailed experimental protocols for its use, and a logical workflow for its

application in creating stable bioconjugates.

Core Concepts
DBCO-N-bis(PEG4-acid) is a branched molecule that features two key reactive functionalities,

enabling a two-step sequential conjugation strategy.

Dibenzocyclooctyne (DBCO): This is a strained alkyne that is highly reactive towards azide

groups. This reactivity forms the basis of copper-free click chemistry, technically known as

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal,

meaning it proceeds with high efficiency and specificity within complex biological

environments without interfering with native biochemical processes. A significant advantage

of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for

applications involving live cells or other sensitive biological samples.[1][2][3][4]

bis(PEG4-acid): The molecule possesses two polyethylene glycol (PEG) chains, each

terminated with a carboxylic acid (-COOH). The PEG linkers are hydrophilic, which enhances

the water solubility of the molecule and any resulting conjugate, helping to reduce

aggregation and minimize steric hindrance.[5] The terminal carboxylic acid groups can be
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activated to react with primary amines, such as the side chains of lysine residues on

proteins, to form stable amide bonds.[6][7]

This dual functionality makes DBCO-N-bis(PEG4-acid) an excellent choice for linking an

amine-containing biomolecule to an azide-modified molecule, a common strategy in the

development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[8][9]

Data Presentation
The following table summarizes the key physicochemical properties of DBCO-N-bis(PEG4-
acid).

Property Value

Molecular Weight 800.9 g/mol

Molecular Formula C₄₁H₅₆N₂O₁₄

CAS Number 2639395-37-0

Purity Typically >95% - 98%

Solubility DMSO, DCM, DMF

Storage Condition -20°C

Experimental Protocols
The use of DBCO-N-bis(PEG4-acid) typically involves a two-step process: (1) conjugation to

an amine-containing biomolecule via the carboxylic acid groups, followed by (2) a copper-free

click reaction to an azide-functionalized molecule.

Protocol 1: Amine Coupling via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid groups on DBCO-N-bis(PEG4-
acid) and subsequent conjugation to a primary amine-containing biomolecule (e.g., a protein or

antibody).

Materials:
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DBCO-N-bis(PEG4-acid)

Amine-containing biomolecule (e.g., antibody at 1-10 mg/mL)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[10]

Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5[11]

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM glycine[11][12]

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Desalting columns or dialysis equipment for purification

Procedure:

Reagent Preparation:

Equilibrate all reagents to room temperature before use.

Prepare a stock solution of DBCO-N-bis(PEG4-acid) (e.g., 10 mM) in anhydrous DMSO

or DMF.

Immediately before use, prepare fresh stock solutions of EDC and NHS/sulfo-NHS (e.g.,

100 mM) in an appropriate anhydrous solvent or activation buffer.[5][13]

Activation of Carboxylic Acids:

In a microcentrifuge tube, combine the DBCO-N-bis(PEG4-acid) stock solution with the

amine-containing biomolecule in the Activation Buffer.

Add a molar excess of EDC and NHS/sulfo-NHS to the solution. A common starting point

is a 1.2-fold molar excess of EDC/NHS over the DBCO reagent.[5][11]
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Incubate the reaction for 15-30 minutes at room temperature to form the reactive NHS

ester.[5][14]

Conjugation to Amine-Containing Biomolecule:

If the activation step was performed separately, add the activated DBCO-NHS ester

solution to the biomolecule solution in the Coupling Buffer. The reaction of the NHS ester

with primary amines is most efficient at a pH of 7-8.[10]

The molar excess of the DBCO reagent will depend on the biomolecule and the desired

degree of labeling; a 10- to 20-fold molar excess is a common starting point.[5]

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle

mixing.[5]

Quenching the Reaction:

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to

quench any unreacted NHS ester.[5][11]

Incubate for 15-30 minutes at room temperature.[5]

Purification:

Remove the excess, unreacted DBCO reagent and byproducts by size exclusion

chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g.,

PBS).[5]

Protocol 2: Copper-Free Click Chemistry (SPAAC)
This protocol outlines the general steps for the reaction between the DBCO-functionalized

biomolecule and an azide-containing molecule.

Materials:

DBCO-functionalized biomolecule (from Protocol 1)

Azide-containing molecule (e.g., fluorescent probe, drug molecule)
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Reaction buffer (e.g., PBS, pH 7.4)[11]

Procedure:

Reaction Setup:

Dissolve the azide-containing molecule in the reaction buffer.

Add the azide-containing molecule to the DBCO-functionalized biomolecule. A 1.5- to 5-

fold molar excess of the azide-containing molecule is typically used.[5]

Incubation:

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours.

[5] Reaction times may need to be optimized depending on the specific reactants. Some

reactions can go to completion in 4-17 hours at room temperature.[15]

Purification (if necessary):

If the azide-containing molecule is in large excess or needs to be removed, purify the final

conjugate using an appropriate method such as size exclusion chromatography, dialysis,

or affinity chromatography.[5]

Mandatory Visualization
The following diagrams illustrate the logical workflow for the two-step bioconjugation process

using DBCO-N-bis(PEG4-acid).
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Step 1: Amine Coupling

Step 2: Copper-Free Click Chemistry (SPAAC)
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Caption: Experimental workflow for bioconjugation.
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This diagram outlines the sequential two-step reaction process for utilizing DBCO-N-bis(PEG4-
acid). The first step involves the activation of the carboxylic acids and conjugation to an amine-

containing biomolecule. The second step is the copper-free click reaction with an azide-

functionalized molecule to yield the final bioconjugate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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